

Discovery and Synthesis of Tuberculosis Inhibitor 8: A Technical Overview

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Compound of Interest

Compound Name: *Tuberculosis inhibitor 8*

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Tuberculosis (TB), caused by *Mycobacterium tuberculosis* (M. tb), remains a significant global health threat, necessitating the discovery of novel therapeutics. A promising development in this area is the identification of a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives that demonstrate potent activity against M. tb. This document provides a technical guide to the discovery and synthesis of a key compound in this series, designated as **Tuberculosis inhibitor 8** (also known as compound 3b).

Introduction to Tuberculosis Inhibitor 8

Tuberculosis inhibitor 8 is a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative. This compound is part of a larger series of molecules designed and synthesized to explore their antimycobacterial potential. It has demonstrated significant in vitro activity against both *Mycobacterium tuberculosis* and the closely related species *Mycobacterium marinum*.

Biological Activity

The series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, including **Tuberculosis inhibitor 8**, has shown high efficacy in in vitro assays. The most active compounds in this series exhibit Minimum Inhibitory Concentration (MIC90) values generally in the range of 0.63 to 1.26 μM against both M. tb and M. marinum[1][2]. For **Tuberculosis inhibitor 8** specifically, a high level of activity has been reported with a MIC90 of 0.69 μM against both strains[3].

Compound	Target Organism	Assay	Activity (μM)
Tuberculosis inhibitor 8 (3b)	Mycobacterium tuberculosis	MIC90	0.69
Tuberculosis inhibitor 8 (3b)	Mycobacterium marinum	MIC90	0.69
Active Analogues	Mycobacterium tuberculosis	MIC90	0.63 - 1.26
Active Analogues	Mycobacterium marinum	MIC90	0.63 - 1.26

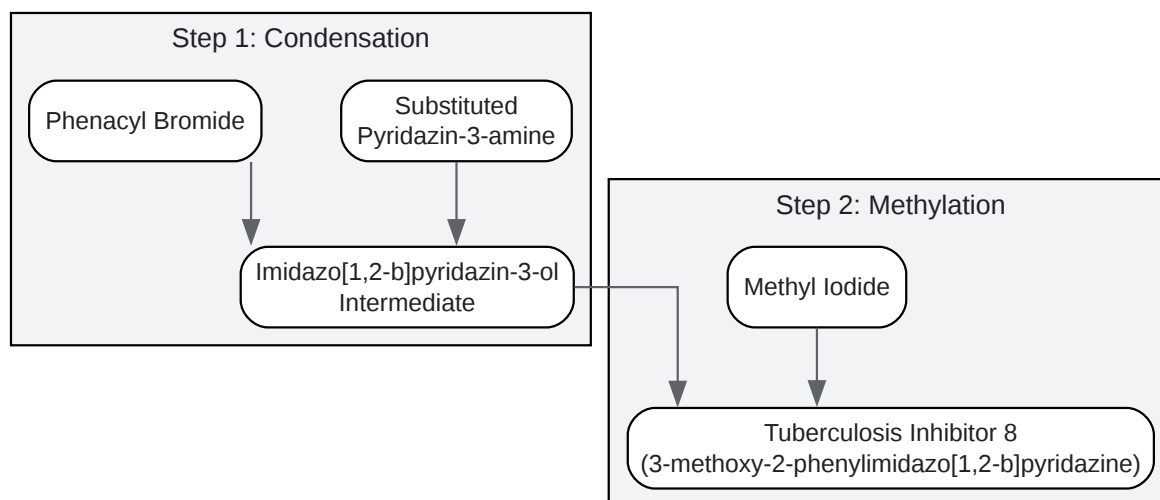
Table 1: In vitro activity of **Tuberculosis inhibitor 8** and its analogues.

Despite the promising in vitro results, in vivo studies in mice revealed that these compounds were inactive. This lack of in vivo efficacy has been attributed to a short metabolic half-life of less than 10 minutes, as determined by incubation with mouse liver microsomes[1][2]. The suspected metabolic pathway involves the oxidative cleavage of the imidazole moiety[1].

Synthesis

The synthesis of **Tuberculosis inhibitor 8** and its analogues follows a structured chemical pathway. The general approach involves the condensation of a substituted pyridazin-3-amine with a phenacyl bromide to form the core imidazo[1,2-b]pyridazine structure, followed by methylation.

Synthesis Workflow for Tuberculosis Inhibitor 8



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